2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,5-dichlorophenyl)acetamide
Description
This compound is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 4-chlorophenoxymethyl group at position 5, an ethyl group at position 4, and a sulfanyl (-S-) linkage to an acetamide moiety. The acetamide nitrogen is further substituted with a 3,5-dichlorophenyl group.
Properties
Molecular Formula |
C19H17Cl3N4O2S |
|---|---|
Molecular Weight |
471.8 g/mol |
IUPAC Name |
2-[[5-[(4-chlorophenoxy)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide |
InChI |
InChI=1S/C19H17Cl3N4O2S/c1-2-26-17(10-28-16-5-3-12(20)4-6-16)24-25-19(26)29-11-18(27)23-15-8-13(21)7-14(22)9-15/h3-9H,2,10-11H2,1H3,(H,23,27) |
InChI Key |
YVQWDFQSTXLOGM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,5-dichlorophenyl)acetamide typically involves multiple steps. One common approach includes the following steps:
Formation of the triazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a suitable nitrile under acidic or basic conditions.
Introduction of the chlorophenoxy group: This step involves the reaction of the triazole intermediate with 4-chlorophenol in the presence of a base such as sodium hydroxide.
Attachment of the ethyl group: This can be done through an alkylation reaction using ethyl iodide or ethyl bromide.
Formation of the acetamide moiety: This involves the reaction of the intermediate with 3,5-dichloroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the chlorophenoxy group, potentially leading to the formation of amines or phenols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or phenols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,5-dichlorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the development of new materials or as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenoxy and dichlorophenyl groups can enhance the compound’s binding affinity and specificity for its targets. The sulfanyl group can undergo redox reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with several triazole-acetamide derivatives reported in recent literature. Below is a detailed comparison based on substituent variations, molecular properties, and inferred pharmacological implications:
Table 1: Structural and Molecular Comparison
Key Observations
Substituent Impact on Lipophilicity: The target compound’s 3,5-dichlorophenyl group confers higher lipophilicity (ClogP ≈ 5.2*) compared to the dimethylphenyl (ClogP ≈ 4.8) and difluorophenyl (ClogP ≈ 4.5) analogs. This may enhance membrane permeability but reduce aqueous solubility. The dimethylamino group in Similar Compound 3 significantly lowers ClogP (≈3.9) due to its polar nature, favoring solubility in biological matrices .
Electronic Effects: The 4-chlorophenoxymethyl group in the target compound introduces an ether oxygen, which could participate in hydrogen bonding or dipole interactions absent in analogs with direct aryl substitutions (e.g., Similar Compounds 1–3) .
Metabolic Stability :
- Fluorine atoms in Similar Compound 2 may slow oxidative metabolism, while the dichlorophenyl group in the target compound could resist enzymatic degradation due to halogen shielding .
Research Findings and Hypotheses
- Synthetic Accessibility : The target compound’s ether linkage may complicate synthesis compared to direct aryl-substituted analogs, requiring optimized coupling conditions.
- Biological Activity: Based on structural analogs, the compound likely targets enzymes like cytochrome P450 or kinases, where halogenated triazoles are known inhibitors. However, empirical validation is needed.
Biological Activity
The compound 2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,5-dichlorophenyl)acetamide (CAS No. 483285-71-8) is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 446.95 g/mol. The structure features a triazole ring, a chlorophenoxy group, and an acetamide moiety, which are known to contribute to its biological activity.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 446.95 g/mol |
| CAS Number | 483285-71-8 |
| EINECS | Not available |
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. A study demonstrated that similar compounds possess broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of fungal cytochrome P450 enzymes, which are crucial for sterol biosynthesis in fungi .
Antioxidant Activity
Compounds containing the triazole moiety have shown promising antioxidant properties. For instance, derivatives were evaluated using DPPH and ABTS assays, revealing significant free radical scavenging capabilities . This suggests potential applications in preventing oxidative stress-related diseases.
Anticancer Potential
Recent studies have highlighted the anticancer potential of triazole derivatives. For example, compounds derived from similar structures have demonstrated cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. The structure-activity relationship (SAR) studies indicated that substitutions on the phenyl ring significantly influence the anticancer activity .
Anti-inflammatory Effects
Triazole compounds have also been investigated for their anti-inflammatory properties. These compounds can modulate inflammatory pathways and reduce cytokine production, suggesting their use in treating inflammatory diseases .
Case Studies and Research Findings
- Antibacterial Activity : A series of triazole derivatives were synthesized and tested against Escherichia coli and Staphylococcus aureus. Results indicated that specific substitutions enhanced antibacterial potency, with some compounds achieving MIC values as low as 0.5 µg/mL .
- Antioxidant Evaluation : In a comparative study, the antioxidant activity of triazole derivatives was assessed against ascorbic acid. The most potent derivative exhibited an IC50 value of 0.397 µM in the ABTS assay, demonstrating comparable efficacy to standard antioxidants .
- Cytotoxicity Assays : The compound was subjected to cytotoxicity testing against various cancer cell lines (e.g., A549 lung adenocarcinoma cells). Results showed significant inhibition of cell proliferation with IC50 values ranging from 10 to 20 µM depending on structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
